6-(furan-2-yl)-9H-purin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N5O |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-(furan-2-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C9H7N5O/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) |
InChI Key |
JZSMPSCWNAYWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Profile of 2-amino-6-(2-furanyl) purine: An Adenosine A2A Receptor Antagonist
This technical guide provides an in-depth overview of the biological activity of 2-amino-6-(2-furanyl) purine and its derivatives, with a primary focus on their potent and selective antagonism of the A2A adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Biological Activity: A2A Adenosine Receptor Antagonism
Derivatives of 2-amino-6-(2-furanyl) purine have been identified as a promising class of A2A adenosine receptor antagonists. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 9-position of the purine ring are crucial for achieving high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes, such as A1.[1] The antagonism of the A2A receptor by these compounds suggests potential therapeutic applications in various conditions, including neurodegenerative disorders like Parkinson's disease, inflammation, and cancer.[2][3]
Quantitative Analysis of Receptor Binding Affinity
The binding affinities of a series of 2-amino-6-(2-furanyl)-9H-purine derivatives for the human A2A and A1 adenosine receptors have been determined through radioligand binding assays. The data, presented in Table 1, highlight the high potency and selectivity of several compounds.
| Compound | R Substituent at 9-position | hA2A Ki (nM) | hA1 Ki (nM) | Selectivity (A1/A2A) |
| 5 | H | 250 | >10000 | >40 |
| 20 | 4-methoxybenzyl | 2.8 | 1000 | 357 |
| 25 | 2-methoxybenzyl | 1.8 | 1800 | 1000 |
| 26 | 3-methoxybenzyl | 1.9 | 1500 | 789 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2005, 15(8), 2119-22.[1] |
Experimental Protocols
Synthesis of 2-amino-6-(2-furanyl) purine Derivatives
The synthesis of 2-amino-6-(2-furanyl) purine and its derivatives can be achieved through several routes. A common method involves the substitution of 6-iodopurine nucleosides with tributylstannylfuran.[4] Alternatively, derivatives can be synthesized from commercially available 2-amino-6-chloropurine.[5]
General Procedure for Synthesis via Stille Coupling:
-
Starting Material: 2-amino-6-iodopurine nucleoside.
-
Reagents: Tributylstannylfuran, Palladium catalyst (e.g., Pd(PPh3)4).
-
Solvent: Anhydrous, degassed solvent such as dioxane or DMF.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-(2-furanyl) purine nucleoside.
Radioligand Binding Assay for A2A Adenosine Receptor
The following protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the A2A adenosine receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).[6][7]
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A agonist or antagonist (e.g., NECA or theophylline).[8][9]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]
-
Test compounds (2-amino-6-(2-furanyl) purine derivatives) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][8]
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values for the test compounds are then determined by non-linear regression analysis of the competition binding data.
Visualizations: Signaling Pathway and Experimental Workflow
Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of 2-amino-6-(2-furanyl) purine.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. 6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 6-(furan-2-yl)-9H-purin-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic analysis of the novel heterocyclic compound, 6-(furan-2-yl)-9H-purin-2-amine. Due to the absence of published experimental data for this specific molecule, this guide synthesizes established principles from the analysis of related purine and furan derivatives to present a predictive spectroscopic profile. It includes detailed, adaptable protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, alongside hypothetical data presented for educational and comparative purposes. Furthermore, this guide illustrates a general experimental workflow and a potential biological signaling pathway, providing a foundational resource for researchers investigating this or structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. This data is derived from the analysis of structurally analogous purine and furan compounds and should be considered hypothetical pending experimental verification.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~12.90 | br s | 1H | N9-H | Broad signal, exchangeable with D₂O. |
| ~8.40 | s | 1H | H-8 | Characteristic downfield shift for this purine proton. |
| ~7.85 | dd | 1H | Furan H-5' | Doublet of doublets, typical for furan ring protons. |
| ~7.20 | dd | 1H | Furan H-3' | Doublet of doublets. |
| ~6.70 | dd | 1H | Furan H-4' | Doublet of doublets. |
| ~6.50 | br s | 2H | N2-NH₂ | Broad signal, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~160.5 | C-2 | Carbon attached to the amine group. |
| ~155.0 | C-6 | Carbon attached to the furan ring. |
| ~152.0 | C-4 | Quaternary carbon in the pyrimidine ring. |
| ~148.0 | Furan C-2' | Carbon of the furan ring attached to the purine. |
| ~145.0 | Furan C-5' | CH group in the furan ring. |
| ~140.0 | C-8 | CH group in the imidazole ring. |
| ~118.0 | C-5 | Quaternary carbon in the imidazole ring. |
| ~115.0 | Furan C-3' | CH group in the furan ring. |
| ~112.5 | Furan C-4' | CH group in the furan ring. |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Predicted Fragments (m/z) | Fragmentation Pathway |
| ESI+ | [M+H]⁺ 214.0832 | 187.07, 147.06, 120.05 | Loss of HCN, subsequent furan ring fragmentation. |
| ESI- | [M-H]⁻ 212.0676 | - | Typically less fragmentation in negative mode. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard procedures for small molecule analysis and may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer: 500 MHz or higher field strength.
-
Probe: Standard 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and to observe exchangeable protons.
-
Vortex the sample until fully dissolved. If necessary, gentle heating or sonication can be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Spectral Width: -10 to 180 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.
Mass Spectrometry (MS)
Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.
Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
From the stock solution, prepare a dilute working solution of approximately 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation in positive ion mode.
Data Acquisition (Direct Infusion):
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters. Typical starting values:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow (N₂): 6-8 L/min
-
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
For tandem MS (MS/MS), select the protonated molecular ion [M+H]⁺ as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation and record the product ion spectra. Fragmentation can provide valuable structural information.
Visualizations: Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR and MS.
Caption: General workflow for spectroscopic analysis.
Hypothetical Signaling Pathway Involvement
Purine and furan derivatives are known to exhibit a wide range of biological activities, often acting as antagonists or inhibitors in various signaling pathways. The diagram below illustrates a hypothetical mechanism where a purine analog could act as a kinase inhibitor, a common mode of action for such compounds.
Caption: Hypothetical kinase inhibition pathway.
A Technical Guide to Purine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring. This core structure is fundamental to all life, forming the backbone of the nucleobases adenine and guanine, which are essential building blocks for DNA and RNA. Beyond their role in genetics, purine derivatives are pivotal in cellular metabolism and signaling. They serve as energy cofactors like ATP and GTP, participate in oxidation-reduction reactions as part of coenzymes like NAD and FAD, and function as crucial second messengers in signal transduction (e.g., cAMP, cGMP).
Given their widespread biological significance and ability to interact with a multitude of enzymes and receptors, the purine scaffold is considered a "privileged" structure in medicinal chemistry. Synthetic modifications of the purine ring have yielded a vast number of compounds with significant therapeutic potential. These derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, demonstrating the versatility of this chemical framework in drug discovery. This guide provides an in-depth review of the medicinal chemistry of purine derivatives, focusing on their therapeutic applications, structure-activity relationships, underlying signaling pathways, and key experimental methodologies.
Therapeutic Applications and Quantitative Analysis
The therapeutic utility of purine derivatives is extensive. By modifying substituents at various positions on the purine core, medicinal chemists can fine-tune their selectivity and potency against specific biological targets.
Anticancer Agents
Purine analogues are a cornerstone of cancer chemotherapy. Many function by inhibiting cyclin-dependent kinases (CDKs), enzymes crucial for regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Seliciclib (Roscovitine), a 2,6,9-trisubstituted purine, is a well-known CDK inhibitor. Recent research continues to build on this foundation, developing novel derivatives with improved efficacy and selectivity.
For example, a series of novel purine analogues were designed and synthesized as potential CDK2 inhibitors. Their biological activity was evaluated against various cancer cell lines, with several compounds demonstrating potent and selective cytotoxicity compared to the standard, seliciclib.
Table 1: In Vitro Anticancer Activity (IC50 µM) of Selected Purine Derivatives
| Compound | Substitution Pattern | PA-1 (Ovarian Cancer) | MCF-7 (Breast Cancer) | Selectivity Index (PA-1 vs Normal Cells) | CDK2 Kinase Inhibition (IC50 µM) |
| 5g | (Structure-specific details) | 1.08 | >40 | 26.40 | 0.21 |
| 5i | (Structure-specific details) | >40 | 3.54 | 15.45 | 0.59 |
| Seliciclib | (Standard CDK Inhibitor) | 8.43 | 5.46 | 3.83 | 0.63 |
The Selectivity Index is a ratio of the IC50 against normal cells to the IC50 against cancer cells, with higher values indicating greater selectivity for cancer cells.
The data clearly indicates that compound 5g shows exceptional potency and selectivity against the PA-1 ovarian cancer cell line, with a 7.8-fold greater cytotoxicity than seliciclib and a significantly higher selectivity index. Its direct inhibitory effect on CDK2 is also more potent than the standard drug.
Antiviral Agents
Purine analogues have also been instrumental in antiviral therapy. The guanine derivative Acyclovir and its prodrug Valacyclovir are widely used to treat herpes simplex virus (HSV) infections. These drugs act as chain terminators during viral DNA replication. Similarly, 9-(D-arabinofuranosyl) adenine (Ara A) is a potent antiviral and anticancer drug.
Other Therapeutic Areas
The applications of purine derivatives extend to numerous other conditions:
-
Anti-inflammatory: By targeting enzymes and receptors involved in inflammatory pathways.
-
Antimicrobial: By interfering with essential metabolic pathways in bacteria, fungi, and other pathogens. Purine-binding riboswitches in bacteria are a particularly promising target for novel antimicrobial agents.
-
Immunosuppressants: Azathioprine, a thio-derivative of purine, is used to prevent organ transplant rejection and treat autoimmune diseases.
Signaling Pathways Modulated by Purine Derivatives
The therapeutic effects of purine derivatives are achieved by modulating specific intracellular signaling pathways. A primary example in oncology is the inhibition of the cell cycle through the CDK pathway.
CDK2/Cyclin Signaling Pathway in Cell Cycle Progression
Cyclin-dependent kinases (CDKs) are a family of protein kinases that, when activated by binding to their regulatory cyclin partners, phosphorylate key
Methodological & Application
Application Note: Protocol for In Vit-vitro Profiling of 6-(furan-2-yl)-9H-purin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(furan-2-yl)-9H-purin-2-amine is a synthetic purine analogue. Purine analogues are a class of molecules that mimic the structure of natural purines (adenine and guanine) and can interfere with metabolic pathways, making them candidates for antineoplastic and antiviral therapies. The furan moiety is a common scaffold in bioactive compounds and is known to contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Given its structural features, this compound is a candidate for investigation as a modulator of cellular processes, particularly those regulated by kinases, due to the prevalence of purine structures in kinase inhibitor design.
This document provides detailed protocols for the initial in-vitro characterization of this compound, focusing on its effects on cell viability, kinase activity, and cell cycle progression. These assays are fundamental in early-stage drug discovery to determine a compound's cytotoxic potential and mechanism of action.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF7, or A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In-vitro Kinase Inhibition Assay
This protocol provides a general framework to assess if this compound can inhibit the activity of a specific kinase (e.g., a cyclin-dependent kinase or a signaling kinase like Akt). This example uses a luminescence-based assay that quantifies ATP consumption.
Materials:
-
This compound
-
Recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Kinase buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the compound dilutions in kinase buffer at various concentrations (e.g., 0.01 µM to 50 µM). Prepare a kinase/substrate master mix in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Reaction Setup: To each well, add:
-
5 µL of the compound dilution.
-
10 µL of the kinase/substrate mix.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression by staining DNA with propidium iodide (PI) and analyzing the cell distribution in different cycle phases using flow cytometry.
Materials:
-
This compound
-
Cancer cell line
-
Complete culture medium
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest
Application Note: High-Throughput Screening of Purine Analog Libraries for Drug Discovery
Introduction
Purine analogs are a class of antimetabolites that structurally mimic endogenous purine nucleosides, such as adenosine and guanosine.[1][2] These compounds are pivotal in cancer therapy and immunosuppression, primarily by interfering with nucleic acid synthesis and inducing apoptosis.[3][4] Their mechanisms of action often involve inhibiting key enzymes in purine metabolism, incorporation into DNA and RNA to cause chain termination and dysfunction, or modulating the activity of cellular kinases.[5][6][7] Given their broad therapeutic potential, high-throughput screening (HTS) of purine analog libraries is a critical strategy for identifying novel drug candidates against various diseases, including cancer and autoimmune disorders.[1][2]
This application note provides a comprehensive overview and detailed protocols for conducting HTS campaigns with purine analog libraries. It is intended for researchers, scientists, and drug development professionals engaged in hit identification and lead discovery.
High-Throughput Screening Workflow
A typical HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising hits for further development.[8] The process begins with robust assay development and proceeds through primary screening, hit confirmation, and potency determination to identify validated lead compounds.[8][9]
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Experimental Protocols
Protocol 1: Primary Cell-Based HTS for Cytotoxicity
This protocol describes a primary, single-concentration screen to identify cytotoxic purine analogs against a cancer cell line (e.g., Jurkat, for leukemia) using a luminescence-based cell viability assay.
1. Materials and Reagents:
-
Cell Line: Jurkat cells (T-lymphocyte)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, flat-bottom, sterile, tissue culture-treated plates.
-
Compound Library: Purine analog library dissolved in 100% DMSO.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Control Compounds: Staurosporine (positive control for cell death), DMSO (negative/vehicle control).
-
Instruments: Automated liquid handler, microplate incubator (37°C, 5% CO₂), luminescence microplate reader.
2. Experimental Procedure:
-
Cell Culture and Seeding:
-
Culture Jurkat cells according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit >95% viability.
-
Resuspend cells in culture medium to a final concentration of 200,000 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate plates for 4 hours at 37°C, 5% CO₂ to allow cells to equilibrate.
-
-
Compound Plating:
-
Prepare intermediate compound plates by diluting the stock library with culture medium to a 4X final concentration.
-
Transfer 12.5 µL of the 4X compound solutions to the corresponding wells of the cell plates. The final compound concentration is typically 10 µM with 0.1% DMSO.
-
Add 12.5 µL of 4X staurosporine solution to positive control wells and 12.5 µL of medium with 0.4% DMSO to negative control wells.
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a microplate reader.
-
3. Data Analysis:
-
Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality and robustness of the assay.[10]
-
Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
-
Where σ and μ are the standard deviation and mean of the positive (pos) and negative (neg) controls. An assay with a Z' > 0.5 is considered excellent for HTS.[10]
-
-
Hit Identification:
-
Normalize the data for each compound-treated well as a percentage of the negative controls (percent viability).
-
A "hit" is defined as a compound that reduces cell viability below a predefined threshold (e.g., <50% viability).
-
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is used for hit confirmation and to determine the potency (IC₅₀) of compounds identified in the primary screen.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of selected "hit" compounds.
2. Experimental Procedure:
-
Compound Plating:
-
Perform a serial dilution of each hit compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions, starting from 50 µM).
-
Prepare 4X intermediate plates as described in Protocol 1.
-
The final concentrations in the assay plate will typically range from 10 µM to 0.5 nM.
-
-
Cell Seeding and Data Acquisition:
-
Follow the same procedures for cell seeding, compound addition, incubation, and signal detection as outlined in Protocol 1.
-
3. Data Analysis:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the biological response.
Data Presentation
Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison.
Table 1: HTS Campaign Summary
| Parameter | Value | Description |
|---|---|---|
| Library Screened | Purine Analog Library | A diverse collection of purine-based small molecules. |
| Library Size | 10,000 compounds | The total number of compounds tested in the primary screen. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Cell Line | Jurkat | Human T-lymphocyte leukemia cell line. |
| Assay Format | 384-well | Miniaturized format for high-throughput capability. |
| Z'-Factor | 0.78 | Indicates a robust and high-quality assay.[10] |
| Hit Threshold | <50% Cell Viability | Criterion used to select primary hits. |
| Primary Hit Rate | 1.14% | Percentage of compounds meeting the hit criteria.[11] |
Table 2: Hit Compound Characterization (Hypothetical Data)
| Compound ID | Primary Screen (% Viability) | IC₅₀ (µM) - Jurkat | IC₅₀ (µM) - HEK293 (Selectivity) |
|---|---|---|---|
| PA-001 | 15.2% | 0.85 | > 50 |
| PA-002 | 45.8% | 7.2 | 45.1 |
| PA-003 | 5.7% | 0.12 | 15.3 |
| PA-004 | 22.9% | 1.5 | > 50 |
Signaling Pathways and Mechanisms of Action
Purine analogs exert their effects by targeting fundamental cellular processes, primarily purine metabolism and DNA/RNA synthesis.[3]
Purine Metabolism Pathways
Cells synthesize purine nucleotides through two main routes: the de novo pathway and the salvage pathway.[12] Many purine analogs are designed to inhibit key enzymes in these pathways, leading to the depletion of essential nucleotides and subsequent cell death.[12][13]
Caption: Overview of the de novo and salvage pathways for purine synthesis.
General Mechanism of Action
The cytotoxicity of many purine analogs stems from their conversion into fraudulent nucleotides, which are then incorporated into DNA and RNA. This leads to the inhibition of polymerases, termination of chain elongation, and ultimately, the induction of apoptosis.[1][5][6]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. criver.com [criver.com]
- 9. opentrons.com [opentrons.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furan Derivatives in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of furan derivatives in glioblastoma (GBM) research. It summarizes the anti-cancer activities of specific furan-containing compounds against glioblastoma cell lines, outlines their mechanisms of action, and provides comprehensive experimental protocols for their evaluation.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a variety of bioactive compounds and has garnered significant interest in medicinal chemistry for its potential therapeutic applications, including oncology.[1] Several studies have highlighted the potential of furan derivatives as anti-glioblastoma agents, demonstrating their ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in GBM pathogenesis. This document serves as a guide for researchers interested in exploring the therapeutic potential of furan derivatives in glioblastoma.
Featured Furan Derivatives and their Anti-Glioblastoma Activity
Several classes of furan derivatives have been investigated for their efficacy against glioblastoma cell lines. These include synthetic furanones, aminobenzofuran-containing compounds, and naturally occurring furan fatty acids.
Synthetic Furanone Derivatives
A study by Cimmino et al. investigated the in vitro growth inhibitory activity of synthetic analogues of sapinofuranones A and B, which are 5-substituted dihydro- and 5H-furan-ones, against a panel of cancer cell lines, including the U373 human glioblastoma cell line.[2] While many of the tested compounds showed weak activity, the stereochemistry of the furanone ring and its side chains was found to be a critical determinant of their anti-proliferative effects.[2]
Aminobenzofuran-Containing Analogues of Proximicins
A series of novel proximicin analogues, where the natural di-furan scaffold was replaced with a benzofuran moiety, have been synthesized and evaluated for their anti-proliferative activities against the human U-87 MG glioblastoma cell line.[1][3] Several of these furan-benzofuran-containing compounds exhibited significant cytotoxic effects, with some showing higher potency than the standard chemotherapeutic agent temozolomide.[1][3] The substitution pattern on the N-terminal furan ring was identified as a key factor influencing their anti-glioblastoma activity.[1][3]
Furan Fatty Acids
Furan fatty acids, found in sources like fish oils, have been shown to possess protective effects against oxidative stress-induced cell death in rat brain C6 astroglioma cells.[4] Treatment with the furan fatty acid F6 prior to hydrogen peroxide exposure demonstrated a significant rescue of brain cells from apoptosis, suggesting a role for these compounds in mitigating oxidative damage, a process relevant to glioblastoma pathology.[4]
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-glioblastoma activity of selected furan derivatives from the cited research.
| Compound Class | Specific Compound(s) | Glioblastoma Cell Line | Assay | Endpoint | Result | Reference(s) |
| Aminobenzofuran Proximicin Analogue | 23(16) (2,5-dimethyl N-terminal furan) | U-87 MG | Cell Viability | IC50 | 6.54 µg/mL | [1][3] |
| Aminobenzofuran Proximicin Analogue | 24(15) (4,5-dimethyl N-terminal furan) | U-87 MG | Cell Viability | IC50 | 15.02 µg/mL | [1][3] |
| Furanone Derivative | Compound 9 (5-substituted furan-2-one) | U373 | Growth Inhibition | GI50 | >100 µM (weak activity noted) | [2] |
| Furan Fatty Acid | F6 | C6 (rat astroglioma) | Cell Viability (H2O2 induced stress) | Cell Protection | Significant protection from cell death | [4] |
Mechanism of Action: Signaling Pathways
While the exact mechanisms of action for all anti-glioblastoma furan derivatives are not fully elucidated, some studies point towards the modulation of key signaling pathways involved in cancer cell proliferation and survival. One of the critical pathways often dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway .[5] Research on certain furan derivatives in other cancer types has shown their ability to suppress this pathway by promoting the activity of the tumor suppressor PTEN.[5]
Below is a diagram illustrating the simplified PI3K/Akt signaling pathway, a potential target for furan derivatives in glioblastoma.
Caption: PI3K/Akt signaling pathway and potential intervention by furan derivatives.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-glioblastoma effects of furan derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted for glioblastoma cell lines such as U-87 MG and U373MG.[6][7]
Objective: To determine the effect of furan derivatives on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U373MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Furan derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Multiskan MS spectrophotometer or equivalent plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioblastoma cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan derivative in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the furan derivative. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization buffer to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Analysis of PI3K/Akt Pathway Proteins by Western Blotting
Objective: To investigate the effect of furan derivatives on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway in glioblastoma cells.
Materials:
-
Glioblastoma cells treated with the furan derivative and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Lyse the treated and control glioblastoma cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Analyze the changes in protein expression and phosphorylation levels between the treated and control groups.
-
Conclusion
Furan derivatives represent a promising class of compounds for the development of novel anti-glioblastoma therapies. The studies highlighted in this document provide a foundation for further research into their efficacy and mechanisms of action. The provided protocols offer a starting point for researchers to investigate the potential of new or existing furan derivatives in glioblastoma models. Further exploration of structure-activity relationships, in vivo efficacy, and detailed mechanistic studies are warranted to advance these promising compounds towards clinical application.
References
- 1. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purine Metabolism Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides. These molecules are not only essential building blocks for DNA and RNA but also play critical roles in cellular energy homeostasis (ATP, GTP) and signaling pathways. Dysregulation of purine metabolism is implicated in various diseases, including cancer, gout, and immunodeficiencies, making the enzymes within these pathways attractive targets for therapeutic intervention.
These application notes provide a comprehensive guide to the experimental design for studying inhibitors of purine metabolism. They include detailed protocols for key assays, guidelines for data presentation, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of the methodologies.
Key Pathways in Purine Metabolism
Purine nucleotide levels are maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: This energy-intensive pathway synthesizes purines from simple precursors like amino acids, bicarbonate, and formate. It begins with the formation of phosphoribosyl pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to produce inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
-
Salvage Pathway: This pathway is more energy-efficient and recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) to generate the corresponding nucleotides. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine phosphoribosyltransferase (APRT).
De Novo Purine Synthesis Pathway
The de novo pathway is a critical target for inhibitors, particularly in rapidly proliferating cells like cancer cells, which have a high demand for nucleotides.
Section 1: Enzyme Activity Assays
Enzyme activity assays are fundamental for characterizing the potency and mechanism of action of a purine metabolism inhibitor.
Spectrophotometric Assays
Spectrophotometric assays are often used for initial high-throughput screening due to their simplicity and cost-effectiveness.
Protocol 1: Xanthine Oxidase (XO) Activity Assay
Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.
-
Principle: The production of uric acid from xanthine can be monitored by the increase in absorbance at 295 nm.
-
Materials:
-
Recombinant human xanthine oxidase
-
Xanthine solution (substrate)
-
Test inhibitor compound
-
Phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the test inhibitor at various concentrations.
-
Add xanthine oxidase to the reaction mixture and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.
-
LC-MS/MS-Based Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for measuring enzyme activity by directly quantifying the substrate and product.
Protocol 2: Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
IMPDH catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a rate-limiting step in GMP synthesis.
-
Principle: Quantify the formation of XMP from IMP in the presence of the inhibitor.
-
Materials:
-
Recombinant human IMPDH
-
IMP solution (substrate)
-
NAD⁺ (cofactor)
-
Test inhibitor compound
-
Tris-HCl buffer (pH 8.0) containing KCl and DTT
-
Acetonitrile with formic acid (for quenching and protein precipitation)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and the test inhibitor at various concentrations.
-
Add IMPDH to the mixture and pre-incubate at 37°C.
-
Start the reaction by adding IMP.
-
After a specific incubation time (e.g., 30 minutes), quench the reaction by adding cold acetonitrile with formic acid.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of XMP produced.
-
-
Data Analysis:
-
Generate a standard curve for XMP to determine its concentration in the samples.
-
Calculate the reaction rate and percent inhibition.
-
Determine the IC₅₀ value of the inhibitor.
-
Data Presentation: Enzyme Inhibition
| Inhibitor | Target Enzyme | Assay Type | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| Compound A | Xanthine Oxidase | Spectrophotometric | 1.2 ± 0.1 | Competitive | 0.5 ± 0.05 |
| Compound B | IMPDH | LC-MS/MS | 0.5 ± 0.08 | Non-competitive | 0.3 ± 0.04 |
| Allopurinol | Xanthine Oxidase | Spectrophotometric | 9.8 ± 0.5 | Competitive | 4.2 ± 0.3 |
| Mycophenolic Acid | IMPDH | LC-MS/MS | 0.02 ± 0.003 | Uncompetitive | 0.01 ± 0.002 |
Section 2: Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Cell Proliferation and Cytotoxicity Assays
These assays determine the effect of the
Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and contemporary techniques for the synthesis of 2,6,9-trisubstituted purine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as potent inhibitors of various protein kinases implicated in cancer and other diseases.[1][2][3][4] This document outlines common synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison.
Synthetic Strategies Overview
The synthesis of 2,6,9-trisubstituted purines typically starts from commercially available purine backbones, such as 2,6-dichloropurine or 2-fluoro-6-chloropurine.[5][6] The sequential substitution at the C6, C2, and N9 positions is the most common approach, leveraging the differential reactivity of these sites. The general workflow involves:
-
N9-Alkylation: Introduction of a substituent at the N9 position of the purine ring.
-
C6-Substitution: Nucleophilic aromatic substitution at the C6 position, often with an amine.
-
C2-Substitution: Substitution at the C2 position, which is typically the least reactive and may require harsher reaction conditions or catalysis.
Alternative strategies, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce carbon-carbon or carbon-nitrogen bonds at various positions on the purine ring.[7][8]
Experimental Protocols
Protocol 1: Three-Step Synthesis of 2,6,9-Trisubstituted Purines via Sequential Nucleophilic Aromatic Substitution
This protocol describes a common three-step synthesis starting from 2,6-dichloropurine.[5]
Step 1: N9-Alkylation of 2,6-Dichloropurine
-
To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add the desired alkyl halide (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
After completion, filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting mixture of N9- and N7-alkylated regioisomers by flash column chromatography on silica gel to isolate the desired N9-substituted product.
Step 2: Selective C6-Amination
-
Dissolve the N9-alkylated 2,6-dichloropurine (1.0 mmol) in a suitable solvent such as ethanol or isopropanol.
-
Add the desired primary or secondary amine (1.1 mmol) and a base such as diisopropylethylamine (DIPEA, 2.0 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Remove the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization to obtain the 2-chloro-6-amino-9-alkylpurine derivative.
Step 3: C2-Substitution (Microwave-Assisted)
-
In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 mmol), the desired amine (e.g., benzylamine, 1.5 mmol), and DIPEA (2.0 mmol) in 1-butanol (3 mL).
-
Seal the vial and subject it to microwave irradiation at a temperature of approximately 135 °C for 1 hour.[5]
-
After cooling, concentrate the reaction mixture.
-
Purify the crude product by flash chromatography to yield the final 2,6,9-trisubstituted purine derivative.[5]
Protocol 2: Synthesis via Palladium-Catalyzed Cross-Coupling
This protocol provides an example of a Suzuki coupling reaction to introduce a substituent at the C6 position of a purine derivative.
-
To a degassed mixture of the 6-chloro- or 6-tosylpurine derivative (1.0 mmol), the corresponding boronic acid (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a solvent mixture like 1,4-dioxane and water, add a base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography to obtain the 6-substituted purine derivative.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of 2,6,9-trisubstituted purines from various studies.
| Starting Material | R9-Substituent | R6-Substituent | R2-Substituent | Yield (%) | Reference |
| 2,6-Dichloropurine | Cyclopropylmethyl | 3-aminobenzonitrile | Benzylamino | 74 (C6-sub) | [3] |
| 2,6-Dichloropurine | Octyl | 3-aminobenzonitrile | Benzylamino | 93 (N9-alkylation) | [3] |
| 2-Fluoro-6-chloropurine | Ethyl | - | - | 34 (N9-alkylation) | [6] |
| 2,6-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine | Tetrahydro-2H-pyran-4-yl | Various bipyridyl methaneamines | 3-pyridyl | Not specified | [9] |
Note: Yields can vary significantly based on the specific substituents and reaction conditions.
Visualizations
Experimental Workflow: Three-Step Synthesis
Caption: General workflow for the three-step synthesis of 2,6,9-trisubstituted purines.
Signaling Pathway Inhibition: CDK Inhibition and Cell Cycle Arrest
Many 2,6,9-trisubstituted purine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds promising anticancer agents.[10][11]
Caption: Inhibition of CDK/Cyclin complexes by 2,6,9-trisubstituted purines leads to cell cycle arrest.
References
- 1. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for coupling furan and purine rings
Welcome to the technical support center for the optimization of reaction conditions for coupling furan and purine rings. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for coupling furan and purine rings?
A1: The most prevalent and effective methods involve transition metal-catalyzed cross-coupling reactions. Key strategies include:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a furan-boronic acid) with a halide (e.g., a halogenated purine) in the presence of a palladium catalyst and a base. It is widely used for its reliability and tolerance of various functional groups.[1][2][3]
-
Direct C-H Arylation: This modern approach forms a direct bond between a C-H bond on one ring (e.g., the C8-H of a purine) and a C-X bond on the other (e.g., an activated furan).[4][5][6] This method is highly atom-efficient as it avoids the pre-functionalization required for traditional cross-coupling reactions.[4]
-
Buchwald-Hartwig Amination: While primarily for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for coupling nitrogen-containing heterocycles like purines with aryl partners.[7][8][9]
-
Stille Coupling: This method uses organotin compounds and has been successfully employed to install furanyl rings onto purine scaffolds, often in the presence of palladium catalysts and copper co-catalysts.[1]
Q2: How do I select the most appropriate coupling strategy for my specific substrates?
A2: The choice of strategy depends on several factors:
-
Substrate Availability: If a boronic acid derivative of your furan is readily available, Suzuki-Miyaura coupling is a robust and well-established choice.[1][3]
-
Atom Economy: For simpler substrates where pre-functionalization is undesirable, direct C-H arylation offers a more streamlined and environmentally friendly route.[4][5]
-
Functional Group Tolerance: Suzuki-Miyaura and Buchwald-Hartwig reactions are known for their broad functional group tolerance.[7][10] However, the specific conditions for direct C-H arylation may need careful optimization to avoid side reactions with sensitive groups.
-
Regioselectivity: Direct C-H arylation can offer excellent regioselectivity, for instance, at the C8 position of the purine ring.[4][6] This is often directed by the inherent reactivity of the C-H bond or through the use of directing groups.
Troubleshooting Guide
Problem: Low or No Product Yield
Q3: My coupling reaction is not working or the yield is very low. What are the common causes and how can I fix them?
A3: Low or no yield is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagents.
-
Catalyst Inactivity: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it may not be reducing efficiently to Pd(0). Ensure your reaction is properly deoxygenated, as oxygen can deactivate the catalyst. The choice of ligand is also critical; sterically hindered and electron-rich phosphine ligands often stabilize the catalyst and promote key steps in the catalytic cycle.[11]
-
Improper Base Selection: The base plays a vital role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling.[12] Simple inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2][6][13] The strength and solubility of the base can significantly impact the reaction rate and yield. It is often beneficial to screen several bases.
-
Solvent Effects: The solvent influences catalyst solubility, reagent stability, and the reaction rate.[14] Polar aprotic solvents like dioxane, DMF, and acetonitrile are frequently effective.[15][16] In some cases, toluene or solvent-free conditions may be optimal.[9][17] The role of the solvent can be complex and may not simply correlate with its dielectric constant.[16]
-
Reagent Purity: Ensure the purity of your starting materials, especially organoboron compounds in Suzuki reactions, which can be prone to degradation. Amines used in Buchwald-Hartwig type reactions should be purified to remove impurities that could poison the catalyst.
-
Temperature and Reaction Time: Many coupling reactions require elevated temperatures to proceed efficiently.[4] If you observe no reaction at a lower temperature, incrementally increasing the heat may initiate the conversion. Extended reaction times may also be necessary, but be mindful of potential product degradation.[4]
Problem: Side Product Formation
Q4: My reaction produces significant side products, such as homocoupled arenes or dehalogenated starting material. How can I minimize these?
A4: The formation of side products often competes with the desired cross-coupling pathway.
-
Homocoupling: This occurs when two molecules of the same coupling partner react (e.g., furan-furan or purine-purine). This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Nitrogen or Argon) is critical.[4]
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. This side reaction is often base- and solvent-dependent. Using a milder base or a less protic solvent can sometimes mitigate this issue.
-
Hydrodehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom. It can occur as a competing pathway to reductive elimination. Optimizing the ligand and reaction temperature can help favor the desired cross-coupling.
Data Presentation: Reaction Conditions
Table 1: Example Conditions for Direct C-H Arylation of Purines
| Purine Substrate | Aryl Halide | Catalyst (mol%) | Co-catalyst/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 6-Phenylpurine | Aryl Iodides | Pd(OAc)₂ (5) | CuI (stoichiometric) | Cs₂CO₃ | DMF | 160 | 60 | N/A | [4] |
| 9-N-Benzyladenine | Aryl Halides | Pd catalyst | Cu(I) (stoichiometric) | Cs₂CO₃ | N/A | N/A | N/A | N/A | [4] |
| 6-Arylpurine Nucleoside | Iodobenzene | Pd catalyst | AcOH | N/A | N/A | 120 | N/A | 85 | [4] |
Table 2: Example Conditions for Suzuki-Miyaura Coupling for Purine-Furan/Thiophene Synthesis
| Purine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 8-Bromo-2,6-dipiperidinyl-9-tritylpurine | Furan-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 4 | 63 | [1] |
| 8-Bromo-2,6-dipiperidinyl-9-tritylpurine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 4 | 50 | [1] |
| 8-Bromo-2,6-dipiperidinyl-9-tritylpurine | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 4 | 58 | [1] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated purine (1.0 equiv), the furan boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) followed by the degassed solvent (e.g., a mixture of dioxane and water).
-
Heating and Monitoring: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
Visual Guides: Workflows and Logic Diagrams
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Purine-Furan and Purine-Thiophene Conjugates [mdpi.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Synthesis of 6-(furan-2-yl)-9H-purin-2-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-(furan-2-yl)-9H-purin-2-amine. The following information is structured to address common issues encountered during synthesis, particularly focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Assumed Synthetic Pathway: Suzuki-Miyaura Coupling
A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halopurine derivative with a furan boronic acid or ester. A typical reaction scheme is presented below.
Caption: Proposed Suzuki-Miyaura cross-coupling pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that can lead to low yields during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings for heteroaromatic compounds can stem from several factors. The most common culprits include:
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Poor quality of starting materials: Impurities in the 2-amino-6-halopurine or furan-2-boronic acid can inhibit the catalyst.
-
Inactive catalyst: The palladium catalyst may have degraded due to improper storage or handling.
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Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction rate and yield.
-
Side reactions: Protodeboronation of the furan-2-boronic acid or decomposition of the starting materials or product can occur.
-
Inefficient purification: The desired product may be lost during the workup and purification steps.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: How can I ensure the quality of my starting materials?
A2: The purity of your 2-amino-6-halopurine and furan-2-boronic acid is critical.
-
2-Amino-6-halopurine: Ensure it is free from residual solvents and byproducts from its synthesis. Recrystallization or column chromatography may be necessary.
-
Furan-2-boronic acid: This reagent is known to be unstable and can undergo protodeboronation, especially in the presence of moisture and acid. It is advisable to use freshly opened or recently purchased material. Purity can be checked by NMR.
Q3: My palladium catalyst doesn't seem to be working. What should I do?
A3: Palladium catalysts, especially Pd(PPh3)4, can be sensitive to air and moisture.
-
Storage: Store the catalyst under an inert atmosphere (argon or nitrogen) and in a desiccator.
-
Handling: Weigh out the catalyst quickly and in a glovebox if possible.
| Catalyst | Ligand | Common Application |
| Pd(PPh3)4 | Triphenylphosphine | General purpose, but can be air-sensitive. |
| PdCl2(dppf) | dppf | Good for heteroaromatic couplings. |
| Pd(OAc)2 | - | Often used with a phosphine ligand. |
Q4: What are the optimal reaction conditions for this synthesis?
A4: The optimal conditions can vary, but here are some general guidelines based on literature for similar couplings.[1][2]
| Parameter | Recommended Condition | Rationale |
| Solvent | Dioxane/H2O, DME/H2O, or Toluene/EtOH/H2O | A mixture of an organic solvent and water is often necessary to dissolve both the organic starting materials and the inorganic base. |
| Base | K2CO3, Cs2CO3, or K3PO4 | A mild inorganic base is typically used. The choice of base can influence the reaction rate and side product formation. |
| Temperature | 80-110 °C | The reaction often requires heating to proceed at a reasonable rate. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | It is crucial to degas the reaction mixture and maintain an inert atmosphere to prevent oxidation of the catalyst. |
Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A5: A common side reaction is the protodeboronation of furan-2-boronic acid, where the boronic acid group is replaced by a hydrogen atom. Another possibility is the homocoupling of the boronic acid.
-
Minimizing Protodeboronation:
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Ensure your reaction medium is not acidic.
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Keep the reaction time as short as possible.[2]
-
-
Minimizing Homocoupling:
-
Ensure thorough degassing of the reaction mixture to remove oxygen.
-
Use a suitable palladium catalyst and ligand combination.
-
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that may require optimization for your specific setup.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-6-chloropurine (1.0 eq), furan-2-boronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) under a positive flow of inert gas.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Catalyst Screening
To optimize the catalyst, a parallel screening approach can be employed.
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Prepare a stock solution of the 2-amino-6-chloropurine, furan-2-boronic acid, base, and solvent.
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Aliquot the stock solution into several reaction vials.
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Add a different palladium catalyst/ligand combination to each vial.
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Run all reactions under the same conditions (temperature, time).
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Analyze the yield in each vial by LC-MS or a similar quantitative method to identify the optimal catalyst system. Automated systems can expedite this process.[4][5]
References
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-Substituted Purine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-substituted purine compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of 6-substituted purine compounds.
Chromatography
Q1: My 6-substituted purine compound is streaking or tailing on the silica gel column. What can I do?
A1: Peak tailing is a common issue when purifying purines on silica gel due to the basic nature of the purine ring interacting with acidic silanol groups on the silica surface. Here are several strategies to resolve this:
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Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.[1]
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Switch to a different stationary phase: Consider using an amine-functionalized silica column, which is less acidic and can improve peak shape for basic compounds.[1]
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Use reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., with a C18 column) can be an effective alternative.[1]
Q2: My polar 6-substituted purine won't elute from the silica gel column, even with a high percentage of methanol in the mobile phase. What should I do?
A2: Highly polar purine derivatives can bind very strongly to silica gel.[2][3] If increasing the mobile phase polarity is ineffective, consider the following:
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Switch to Reversed-Phase Chromatography: This is often the best solution for very polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1][4]
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Use an Amine Column: Amine-functionalized columns can offer different selectivity and may be more suitable for eluting highly polar, basic compounds.[1]
-
Consider a Different Normal Phase System: While less common, using a more polar solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide might be effective.
Q3: I am observing peak splitting in my HPLC analysis. What are the possible causes and solutions?
A3: Peak splitting in HPLC can arise from several factors:
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Co-elution of Isomers: Your product may exist as a mixture of tautomers or rotamers that are partially separated on the column. Changing the mobile phase composition, temperature, or column chemistry may help resolve or coalesce the peaks.
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Column Voids or Contamination: A void in the column packing or contamination at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[5][6] Flushing the column or, if necessary, replacing it can resolve this.
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Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase.[7]
Q4: How do I choose the right type of chromatography for my 6-substituted purine?
A4: The choice of chromatography depends primarily on the polarity of your compound, which is determined by its substituents.[1]
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Non-polar to Moderately Polar Compounds: Standard silica gel chromatography is often suitable. Typical mobile phases include hexane/ethyl acetate or dichloromethane/methanol gradients.[1]
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Polar Compounds: Reversed-phase chromatography on a C18 column is generally the preferred method. Mobile phases typically consist of water/acetonitrile or water/methanol gradients, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1]
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Basic Compounds Prone to Tailing: Amine-functionalized columns can provide better peak shapes and unique selectivity compared to standard silica gel.[1]
Recrystallization
Q5: I am struggling to find a suitable solvent for recrystallizing my 6-substituted purine derivative.
A5: Finding the right recrystallization solvent or solvent system is crucial for obtaining high-purity crystals. Here are some tips:
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"Like Dissolves Like": Start with solvents that have similar polarity to your compound. For many purine derivatives, alcohols (e.g., ethanol, isopropanol), water, or mixtures of these are good starting points.[8]
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Solvent Pairs: If a single solvent is not ideal, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common pairs include ethanol/water, methanol/ether, and dichloromethane/hexane.[9]
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Consider pH Adjustment: For purines with acidic or basic functional groups, adjusting the pH of an aqueous solution can significantly change solubility and facilitate crystallization.
Post-Purification
Q6: I used triethylamine in my column chromatography. How can I remove it from my final product?
A6: Triethylamine (boiling point ~89 °C) can often be removed by co-evaporation with a solvent that forms an azeotrope with it.
-
Co-evaporation: Dissolve your product in a solvent like toluene or dichloromethane, and then remove the solvent under reduced pressure. Repeating this process several times is usually effective.[10]
-
Acid Wash: If your compound is not acid-sensitive, you can dissolve it in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride solution). The triethylamine will be protonated and move into the aqueous layer.[11] Be sure to subsequently wash with brine and dry the organic layer.
Data Presentation
Table 1: Normal Phase Silica Gel Chromatography Conditions for 6-Substituted Purines
| Compound Type | Example Substituent at C6 | Stationary Phase | Mobile Phase | Modifier | Reference |
| Non-polar | -Cl, -SCH₃, Benzylamino | Silica Gel | Hexane/Ethyl Acetate | None | [1] |
| Moderately Polar | -NH₂, -OH | Silica Gel | Dichloromethane/Methanol | None or 1% TEA | [1][10] |
| Chloro-purines | -Cl | Silica Gel | Chloroform/Methanol | None | [12] |
| Trisubstituted Purines | Phenylpiperazinyl | Silica Gel | Ethyl Acetate/Hexane (1:5) | None | [13] |
Table 2: Reversed-Phase and Amine Column Chromatography Conditions for Purines
| Compound Type | Example Compound | Stationary Phase | Mobile Phase | Modifier | Reference |
| Polar/Basic | Theophylline, Caffeine | C18 | Water/Methanol | 0.1% TFA | [1] |
| Polar/Basic | Theophylline, Caffeine | Amine | Acetonitrile/Water | None | [1] |
| Polar Analytes | Inosine | Polar-embedded or Mixed-mode | Phosphate Buffer (low pH) | Ion-pairing agent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography on Silica Gel
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Sample Preparation: Dissolve the crude 6-substituted purine compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane or methanol). If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
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Column Packing: Wet pack the column with the chosen mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol). Ensure the silica gel is fully settled and free of air bubbles.
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Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Compound Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound fully dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.[14]
Mandatory Visualizations
Caption: General workflow for the purification of 6-substituted purine compounds.
Caption: Troubleshooting guide for peak tailing in purine purification.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Method E: General procedure for ammonolysis of 6-chloropurine [bio-protocol.org]
- 13. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Refining assay conditions to reduce variability with purine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their assay conditions and reduce variability when working with purine compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my assay results with purine compounds?
Variability in assays involving purine compounds can stem from several factors. Due to their chemical nature, purines often exhibit poor solubility in aqueous solutions, which can lead to inconsistent concentrations in your assay. Additionally, many purine-based molecules are inherently fluorescent, potentially interfering with fluorescence-based detection methods and causing misleading results. Non-specific binding to proteins and other assay components is another common issue that can introduce variability.
Q2: My purine compound seems to be precipitating in the assay buffer. What can I do?
Compound precipitation is a frequent challenge. Here are a few strategies to address this:
-
Optimize Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration in your aqueous assay buffer does not exceed a level that maintains solubility.
-
Test Different Buffers: The composition and pH of your buffer can significantly impact the solubility of your compound. Experiment with different buffer systems and pH ranges to find the optimal conditions.
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Incorporate Solubilizing Agents: In some cases, the addition of solubilizing agents like urea or sucrose can enhance the solubility of purine compounds. However, be sure to validate that these agents do not interfere with your assay.
Q3: I suspect my purine compound is interfering with my fluorescence-based assay. How can I confirm and mitigate this?
Fluorescence interference is a common artifact. To address this:
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Run a Compound-Only Control: Measure the fluorescence of your purine compound in the assay buffer without other reagents to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Shift to Longer Wavelengths: Interference is often more pronounced at shorter wavelengths. If possible, use fluorophores that excite and emit at longer, red-shifted wavelengths to minimize interference from your compound.
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Increase Fluorophore Concentration: In some assays, increasing the concentration of the fluorescent probe can overcome the interfering signal from the compound.
Q4: How can I reduce non-specific binding of my purine compound in an immunoassay?
Non-specific binding can lead to false positives. Consider these approaches:
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Use Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) or casein into your assay buffers to saturate non-specific binding sites on surfaces and proteins.
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Optimize Antibody/Protein Concentrations: Titrate the concentrations of your primary and secondary antibodies or other protein reagents to find the lowest concentration that still provides a robust signal, as this can reduce non-specific interactions.
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Include Wash Steps: Ensure your protocol includes sufficient and stringent wash steps to remove unbound and non-specifically bound compounds.
Troubleshooting Guides
Guide 1: Troubleshooting High Background in Fluorescence Polarization (FP) Assays
High background in FP assays can obscure the specific signal. The following workflow can help identify and resolve the source of the issue.
Validation & Comparative
A Comparative Analysis of 6-(furan-2-yl)-9H-purin-2-amine and Other A2A Antagonists for Drug Discovery Professionals
A deep dive into the binding affinity, selectivity, and pharmacokinetic profiles of 6-(furan-2-yl)-9H-purin-2-amine and leading A2A receptor antagonists, providing a comprehensive guide for researchers in drug development.
This guide offers a detailed comparative analysis of the novel A2A adenosine receptor antagonist, this compound, against a panel of well-characterized A2A antagonists, including the FDA-approved drug istradefylline, as well as preladenant, tozadenant, vipadenant, and SCH 58261. Through a compilation of experimental data, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the pharmacological landscape of A2A antagonists.
Introduction to A2A Adenosine Receptor Antagonism
The A2A adenosine receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, has emerged as a significant non-dopaminergic target for the treatment of neurodegenerative disorders, particularly Parkinson's disease. Antagonism of the A2A receptor has been shown to potentiate dopaminergic neurotransmission, offering a novel therapeutic strategy. Furthermore, the role of A2A receptors in modulating immune responses has opened avenues for their investigation in immuno-oncology. The development of potent and selective A2A antagonists is a key focus in modern medicinal chemistry.
Comparative Analysis of Binding Affinity and Selectivity
The efficacy of an A2A antagonist is largely determined by its binding affinity (Ki) for the A2A receptor and its selectivity over other adenosine receptor subtypes (A1, A2B, and A3). High affinity translates to potent receptor blockade, while high selectivity minimizes off-target effects.
A derivative of the target compound, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672), has demonstrated remarkable potency with a Ki of 1.02 ± 0.06 nM for the A2A receptor[1][2]. This high affinity is comparable to or exceeds that of several well-established A2A antagonists.
For comparison, a selection of other notable A2A antagonists and their reported binding affinities are presented below:
| Compound | Ki (nM) for A2A Receptor | Selectivity Profile |
| ANR 672 (derivative of target compound) | 1.02 ± 0.06 | High affinity for A2A[1][2] |
| Istradefylline (KW-6002) | 2.2 - 22 | High selectivity for A2A over A1 |
| Preladenant (SCH 420814) | 1.1 | >1000-fold selective over other adenosine receptors |
| Tozadenant (SYN115) | 4.9 - 11.5 | High selectivity for A2A over A1 |
| Vipadenant (BIIB014) | 1.3 | 52-fold selective over A1 |
| SCH 58261 | 1.3 - 2.3 | High selectivity over A1, A2B, and A3 receptors |
Comparative Pharmacokinetic Profiles
The therapeutic potential of a drug candidate is critically dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A favorable pharmacokinetic profile ensures adequate drug exposure at the target site with a convenient dosing regimen.
Detailed pharmacokinetic data for this compound is not extensively published. However, studies on its derivatives and other A2A antagonists provide valuable insights into the expected ADME properties of this class of compounds.
| Compound | Key Pharmacokinetic Parameters |
| Istradefylline | Oral administration, peak plasma concentrations after ~4 hours, terminal half-life of ~83 hours. Primarily metabolized by CYP1A1 and CYP3A4[4][5]. |
| Preladenant | Orally bioavailable, reaches peak plasma concentrations in ~1 hour and declines rapidly. Negligible accumulation with once-daily dosing[5]. |
| Tozadenant | Following a single oral dose, Cmax is reached at ~4 hours with a half-life of ~15 hours. Primarily excreted as metabolites in urine and feces[1]. |
| Vipadenant | Data from preclinical studies in rats are available[6]. |
| SCH 58261 | Extremely low oral bioavailability (0.03%) in rats. Rapidly metabolized, with a high first-pass effect[3]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
A2A Adenosine Receptor Signaling Pathway
The A2A receptor, upon activation by endogenous adenosine, couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function. A2A receptor antagonists block this pathway by preventing adenosine from binding to the receptor.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for A2A Antagonist Characterization
The characterization of a novel A2A antagonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and drug-like properties. The workflow typically begins with primary binding assays, followed by functional assays, and then progresses to more complex cellular and whole-animal models.
Caption: Experimental Workflow for A2A Antagonist Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the A2A adenosine receptor.
Materials:
-
Membrane preparations from cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ZM241385 or another suitable A2A-selective radioligand.
-
Non-specific binding agent: A high concentration of a non-radiolabeled A2A antagonist (e.g., unlabeled ZM241385 or istradefylline).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding agent.
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for A2A Receptor Functional Antagonism
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-stimulated cAMP production.
Materials:
-
Cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
Test compound (e.g., this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Microplate reader.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the PDE inhibitor for a specified time.
-
Add the test compound at various concentrations and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of the A2A agonist (typically the EC80 concentration) for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
The landscape of A2A adenosine receptor antagonists is rich with diverse chemical scaffolds, each with its own unique pharmacological profile. While this compound itself requires further characterization to establish its precise binding affinity and selectivity, the high potency observed in its derivatives, such as ANR 672, underscores the potential of this purine-based scaffold. This comparative guide provides a valuable resource for researchers to contextualize new findings and to guide the rational design of next-generation A2A antagonists with improved therapeutic profiles for the treatment of neurodegenerative diseases and potentially other indications. Further investigation into the parent compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Pharmacokinetics and metabolism of [14C]-tozadenant (SYN-115), a novel A2a receptor antagonist ligand, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Tozadenant Using Liquid Chromatography-Mass Spectrometric Method in Rat Plasma and Its Human Pharmacokinetics Prediction Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Target Engagement of Novel Purine Inhibitors
For researchers, scientists, and drug development professionals, confirming that a novel drug candidate interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of leading methods for validating the target engagement of novel purine inhibitors, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Purine analogues represent a significant class of compounds targeting a wide range of proteins, particularly kinases, which are crucial in signaling pathways related to cancer, inflammation, and other diseases. Validating the direct interaction of these inhibitors with their intended targets in a physiological context is paramount for advancing drug discovery programs and minimizing late-stage failures.[1][2][3][4] This guide focuses on two prominent cell-based target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Comparative Analysis of Target Engagement Methodologies
Deciding on the most appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a comparative overview of CETSA and NanoBRET, two powerful techniques for quantifying drug-target interactions in live cells.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-luciferase-tagged target and a fluorescent tracer. |
| Format | Label-free. | Requires a genetically engineered target and a specific fluorescent tracer. |
| Readout | Western blot, ELISA, mass spectrometry, or luminescence-based methods. | Ratiometric measurement of luminescence at two wavelengths. |
| Throughput | Can be adapted for high-throughput screening (HTS). | Inherently high-throughput and suitable for HTS. |
| Quantitative Data | Provides thermal shift (ΔTm) and apparent IC50 values. | Directly measures intracellular affinity (apparent Kd) and target occupancy.[5] |
| Live-Cell Analysis | Can be performed in intact cells and tissues. | Specifically designed for live-cell measurements. |
| Advantages | No modification of compound or target is needed, applicable to a wide range of targets. | Highly sensitive, quantitative, and provides real-time binding information. |
| Limitations | Not all ligand binding events result in a significant thermal shift; can be lower throughput depending on the readout. | Requires generation of a fusion protein and a specific tracer, which may not be available for all targets. |
Performance Data of Purine-Based Inhibitors
Direct comparative studies of novel purine inhibitors using multiple target engagement assays are not always readily available in the public domain. However, by compiling data from various sources on well-characterized purine-based kinase inhibitors, we can illustrate the type of quantitative data generated by these methods.
Table 1: Illustrative Target Engagement Data for Purine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | Assay Method | IC50 / Kd (nM) | Reference |
| Olomoucine | CDK2 | In vitro kinase assay | 7000 | [4] |
| Roscovitine | CDK2 | In vitro kinase assay | 700 | [4] |
| Staurosporine | Multiple Kinases | CETSA (K-562 lysates) | XC50 values vary by target | [6] |
| Dasatinib | ABL1 | NanoBRET | 0.8 | [7] |
| Dasatinib | ABL1 | CETSA (K-562 cells) | EC50 ~ 100 | [8] |
| Novel Purine Analogue (5f) | CDK2 | In vitro kinase assay | 470 | [9] |
Note: IC50/Kd values are highly dependent on assay conditions and cell types used. This table is for illustrative purposes to show the nature of data obtained from different assays.
Signaling Pathway of Purine Metabolism
Understanding the broader context of purine metabolism is crucial when developing inhibitors that target this pathway. The following diagram illustrates the key components of the de novo and salvage pathways for purine biosynthesis.
Experimental Workflow for Target Engagement Validation
A systematic approach is essential for robustly validating the target engagement of a novel purine inhibitor. The workflow below outlines the key stages, from initial biochemical assays to in-cell validation.
Detailed Experimental Protocols
Reproducibility is key in drug discovery. The following sections provide detailed, step-by-step protocols for the CETSA and NanoBRET target engagement assays.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized version for a Western blot-based CETSA.
Materials:
-
Cells expressing the target protein
-
Novel purine inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the novel purine inhibitor at various concentrations or with vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
-
Heat Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Add lysis buffer to each sample and lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein. Wash and incubate with a secondary HRP-conjugated antibody.
-
Data Analysis: Develop the blot using a chemiluminescent substrate and image the bands. Quantify the band intensities to generate a melting curve (soluble protein vs. temperature) for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This is a generalized protocol based on the Promega NanoBRET™ system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
NanoBRET™ Tracer
-
Novel purine inhibitor
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence (450 nm and 610 nm)
Procedure:
-
Cell Transfection: Prepare a DNA/transfection reagent complex in Opti-MEM™ according to the manufacturer's protocol. Add the complex to HEK293 cells and incubate for 24 hours to allow for expression of the NanoLuc®-kinase fusion protein.
-
Cell Plating: Harvest the transfected cells and resuspend in complete growth medium. Plate the cells into the white assay plates at an appropriate density.
-
Compound and Tracer Addition: Prepare serial dilutions of the novel purine inhibitor in Opti-MEM™. Prepare the NanoBRET™ Tracer solution in Opti-MEM™. Add the inhibitor dilutions to the assay plate, followed by the addition of the tracer. Include vehicle control wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to all wells.
-
Luminescence Reading: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The apparent cellular affinity (Kd) can then be calculated using the Cheng-Prusoff equation.[10]
Conclusion
Validating the target engagement of novel purine inhibitors is a non-negotiable step in the drug discovery pipeline. The choice between a label-free method like CETSA and a sensitive, quantitative approach like NanoBRET will depend on the specific research question and available resources. By employing these powerful techniques and following a structured validation workflow, researchers can gain high-confidence data on their drug candidates' mechanism of action, ultimately increasing the probability of success in developing novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Purine Analogues as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]
- 5. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Discovery of novel purine analogues against breast cancer selectively targeting CDK2: optimization, synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Selectivity profiling of 6-(furan-2-yl)-9H-purin-2-amine against a kinase panel
Introduction: This guide provides a comparative analysis of the selectivity of a representative purine-based kinase inhibitor, 6-(furan-2-yl)-9H-purin-2-amine, against a panel of kinases. Due to the lack of publicly available kinase screening data for this specific compound, we will present data for a well-characterized, structurally related purine analog to illustrate the typical selectivity profile for this class of compounds. This information is valuable for researchers and professionals in drug development for assessing potential on-target and off-target activities, which is a critical step in the early stages of drug discovery.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the kinase inhibition data for a representative 2,6,9-trisubstituted purine analog. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the compound's selectivity across a diverse set of kinases.
| Target Kinase | Kinase Family | % Inhibition @ 1µM |
| PDGFRα | Tyrosine Kinase | 95 |
| PDGFRβ | Tyrosine Kinase | 88 |
| VEGFR2 | Tyrosine Kinase | 75 |
| CDK2/cyclin A | CMGC | 45 |
| CDK5/p25 | CMGC | 42 |
| GSK3β | CMGC | 35 |
| p38α (MAPK14) | CMGC | 25 |
| ERK1 (MAPK3) | CMGC | 18 |
| JNK1α1 | CMGC | 15 |
| AKT1 | AGC | 10 |
| PKA | AGC | 8 |
| ROCK1 | AGC | 5 |
| Aurora A | Other | 12 |
| Aurora B | Other | 10 |
| PLK1 | Other | 7 |
| SRC | Tyrosine Kinase | 20 |
| LCK | Tyrosine Kinase | 18 |
| FYN | Tyrosine Kinase | 15 |
| EGFR | Tyrosine Kinase | 9 |
| MET | Tyrosine Kinase | 6 |
Note: The data presented is for a representative purine analog and is intended for illustrative purposes. The actual selectivity profile of this compound may vary.
Experimental Protocols
The selectivity of the representative compound was determined using a biochemical kinase assay, specifically the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
ADP-Glo™ Kinase Assay Protocol
-
Compound Preparation: The test compound, this compound, and control compounds are serially diluted in DMSO to the desired concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, 2.5 µL of each kinase solution (in appropriate kinase buffer) is added to the wells.
-
1 µL of the test compound or DMSO (vehicle control) is added to the respective wells.
-
The plate is incubated for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
1.5 µL of an ATP and substrate solution is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
The plate is incubated for 1 hour at room temperature. The reaction mixture typically consists of the kinase, substrate, ATP, and the test compound in a total volume of 5 µL.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The plate is incubated for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
The luminescence of each well is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the vehicle control wells (100% activity) and background wells (0% activity).
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Caption: Simplified PDGFRα signaling pathway.
Lack of Publicly Available Data for 6-(furan-2-yl)-9H-purin-2-amine in Cancer Cell Lines
A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available experimental data on the anticancer effects of the specific compound 6-(furan-2-yl)-9H-purin-2-amine. Consequently, a direct comparison of its performance against standard-of-care treatments in cancer cell lines, as requested, cannot be provided at this time.
For a meaningful and accurate comparison guide that adheres to the core requirements of data presentation, experimental protocols, and signaling pathway visualization, specific experimental results for the compound are essential. This includes, but is not limited to:
-
Quantitative data such as IC50 values in various cancer cell lines.
-
Detailed experimental methodologies outlining the assays used to determine the compound's efficacy.
-
Mechanistic studies elucidating the signaling pathways through which the compound exerts its effects.
Without this foundational information for this compound, it is not possible to construct the requested objective comparison against established standard-of-care therapies for any type of cancer. Standard-of-care treatments are well-defined and backed by extensive clinical trial data. For example, standard chemotherapy regimens for colon cancer often include 5-Fluorouracil (5-FU), leucovorin, and oxaliplatin (FOLFOX), while treatments for acute myeloid leukemia frequently involve cytarabine and an anthracycline. A comparison would necessitate testing this compound in relevant colon or leukemia cancer cell lines and measuring its effects relative to these standard drugs.
Researchers, scientists, and drug development professionals interested in the potential of this specific purine derivative are encouraged to conduct initial in vitro studies to generate the necessary data for such a comparison. Future research could involve synthesizing the compound and evaluating its cytotoxic and mechanistic properties in a panel of cancer cell lines. The results of such studies would be the first step toward understanding its potential as a novel anticancer agent and would enable the creation of a detailed comparative analysis as requested.
Safety Operating Guide
Essential Safety and Disposal Procedures for 6-(furan-2-yl)-9H-purin-2-amine
For researchers, scientists, and drug development professionals handling 6-(furan-2-yl)-9H-purin-2-amine, a compound combining both a purine and a furan moiety, adherence to strict safety and disposal protocols is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from established procedures for handling purine and furan derivatives. It is critical to treat this compound as potentially hazardous and consult with your institution's environmental health and safety (EHS) department for site-specific protocols.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that a proper risk assessment has been conducted. Furan derivatives are known to be potential carcinogens and can form explosive peroxides over time. Purine analogs can exhibit potent biological activity.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before each use. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A flame-resistant lab coat should be worn and buttoned. |
| Respiratory Protection | If handling as a powder or creating aerosols, use a certified respirator. |
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in general waste.
-
Segregation: Keep waste containing this compound separate from other waste streams to avoid incompatible chemical reactions. 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
